3-Oxabicyclo[3.1.0]hexane-1-carbaldehyde
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Overview
Description
3-Oxabicyclo[310]hexane-1-carbaldehyde is a bicyclic organic compound characterized by a unique structure that includes an oxirane ring fused to a cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxabicyclo[3.1.0]hexane-1-carbaldehyde can be achieved through several methods. One common approach involves the annulation of cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst under blue LED irradiation . This method provides good yields and high diastereoselectivity, making it suitable for producing valuable bicyclic scaffolds.
Another method involves the insertion of a “carbenacyclopropane” into C-H bonds adjacent to oxygen, providing a simple and general preparation of alkyl-substituted 3-oxabicyclo[3.1.0]hexanes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Oxabicyclo[3.1.0]hexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to ring-opening and the formation of different functionalized products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols. Substitution reactions can lead to a variety of functionalized derivatives, depending on the nucleophile employed.
Scientific Research Applications
3-Oxabicyclo[3.1.0]hexane-1-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound can be used in the development of biologically active molecules and pharmaceuticals.
Medicine: Its derivatives may have potential therapeutic applications, although specific uses are still under investigation.
Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Oxabicyclo[3.1.0]hexane-1-carbaldehyde involves its interaction with various molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of stable adducts. This reactivity is exploited in various chemical transformations and applications.
Comparison with Similar Compounds
Similar Compounds
3-Oxabicyclo[3.1.0]hexane-2,4-dione: This compound has a similar bicyclic structure but with different functional groups, leading to distinct reactivity and applications.
7-Oxabicyclo[4.1.0]heptan-2-one: Another bicyclic compound with an oxirane ring, but with a larger ring system.
1,2-Cyclopropanedicarboxylic anhydride: A related compound with a cyclopropane ring fused to a different functional group.
Uniqueness
3-Oxabicyclo[31
Properties
IUPAC Name |
3-oxabicyclo[3.1.0]hexane-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-3-6-1-5(6)2-8-4-6/h3,5H,1-2,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTMRTZQGZHCQLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(COC2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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